molecular formula C13H17ClO3 B1675961 MCPA-butyl CAS No. 1713-12-8

MCPA-butyl

Cat. No.: B1675961
CAS No.: 1713-12-8
M. Wt: 256.72 g/mol
InChI Key: PKRRSPSPRIGHQE-UHFFFAOYSA-N
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Description

MCPA-butyl, also known as butyl (4-chloro-2-methylphenoxy)acetate, is a derivative of 2-methyl-4-chlorophenoxyacetic acid (MCPA). It is a selective herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and other agricultural settings. This compound is known for its systemic activity, meaning it is absorbed by the plant and translocated to the meristematic tissues, where it disrupts plant growth by mimicking the action of natural plant hormones called auxins .

Mechanism of Action

Mode of Action

MCPA-butyl acts like indole acetic acid (a synthetic auxin), a type of plant hormone . It disrupts the normal growth patterns of plants by overstimulating certain growth processes, leading to uncontrolled, abnormal growth that eventually kills the plant . This interaction with its targets results in changes in the plant’s normal physiological and developmental processes .

Biochemical Pathways

This compound affects the biochemical pathways related to plant growth and development. It interferes with the normal functioning of auxins, which are crucial for coordinating many growth and behavioral processes in the plant’s life cycle . The downstream effects of this interference include abnormal growth patterns and eventual plant death .

Pharmacokinetics

Due to its chemical structure and solubility, it can be inferred that this compound is likely to be absorbed and transported within the plant system . Its bioavailability would depend on factors such as the method of application, environmental conditions, and the specific characteristics of the plant species .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of protein synthesis and cell division in the plant’s meristematic tissues . This leads to abnormal growth patterns and eventually, plant death . At the cellular level, this compound may cause oxidative stress and other changes that disrupt normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is highly soluble and has low retention in soil, making it susceptible to leaching into surface and groundwater bodies . This can result in compromised water quality and breaches of legislative standards . Furthermore, the degradation of this compound is influenced by environmental conditions, with more rapid breakdown occurring under aerobic conditions . Therefore, the environmental context plays a crucial role in determining the impact and effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

MCPA-butyl plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It is known to inhibit the activity of enzymes involved in the synthesis of amino acids and proteins, leading to the disruption of cellular processes in target plants. This compound interacts with enzymes such as acetolactate synthase and glutamine synthetase, inhibiting their activity and leading to the accumulation of toxic intermediates . These interactions result in the disruption of protein synthesis and other essential biochemical processes in plants.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In target plants, it disrupts cell division and elongation, leading to stunted growth and eventual death. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress in plant cells, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components . Additionally, this compound affects the expression of genes involved in stress response and metabolic pathways, further disrupting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of target enzymes, preventing their normal function and leading to the accumulation of toxic intermediates . This inhibition disrupts essential biochemical pathways, resulting in the death of target plants. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further amplifying its herbicidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under laboratory conditions, but it can undergo hydrolysis to form MCPA, which retains herbicidal activity . Over time, the degradation of this compound and its metabolites can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways. Long-term exposure to this compound has been shown to cause persistent oxidative stress and damage to cellular components in target plants.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on non-target organisms, but at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in significant changes in enzyme activity, gene expression, and cellular metabolism. It is essential to determine the appropriate dosage to minimize adverse effects while maintaining herbicidal efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and detoxification. The primary metabolic pathway involves the hydrolysis of this compound to form MCPA, which is further metabolized by enzymes such as cytochrome P450 . These enzymes play a crucial role in the detoxification of this compound and its metabolites, converting them into less toxic compounds that can be excreted from the organism. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in amino acid and protein synthesis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and transported to different parts of the plant via the xylem and phloem . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments. The localization and accumulation of this compound in target tissues are essential for its herbicidal activity, as it allows the compound to reach and inhibit key enzymes involved in cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, where it exerts its herbicidal effects. Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, such as the chloroplasts or mitochondria . The localization of this compound in these organelles allows it to interact with key enzymes and disrupt essential biochemical pathways, leading to the death of target plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

MCPA-butyl can be synthesized through a straightforward substitution reaction. The synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{chloroacetic acid} + \text{base} \rightarrow \text{this compound} + \text{base·HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the esterification of 2-methyl-4-chlorophenoxyacetic acid with butanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

MCPA-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: this compound can be hydrolyzed to its parent acid, 2-methyl-4-chlorophenoxyacetic acid, in the presence of water and a base or acid catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: this compound can participate in substitution reactions, where the butyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

MCPA-butyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MCPA-butyl is part of the phenoxy herbicide family, which includes other compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Compared to these compounds, this compound is unique in its specific selectivity for broadleaf weeds and its systemic activity. Other similar compounds include:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking activity.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in defoliants and herbicides.

    Mecoprop: A chiral analog of MCPA with selective herbicidal activity.

    Dichlorprop: Another chiral analog with similar activity to mecoprop.

Properties

IUPAC Name

butyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRSPSPRIGHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042112
Record name MCPA-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-12-8
Record name MCPA-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-butyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPA-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-chloro-o-tolyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MCPA-BUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D103H30012
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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